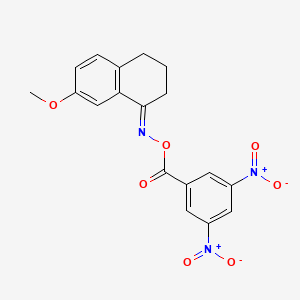![molecular formula C18H15N3O2 B5714602 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as MO-1, is a chemical compound that has been studied for its potential therapeutic applications. MO-1 is a small molecule that belongs to the class of oxazole derivatives. It has been found to exhibit interesting pharmacological properties, such as anti-inflammatory and anti-cancer activities. In
作用机制
The mechanism of action of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound induces apoptosis is not clear, but it may involve the activation of caspases, which are enzymes that play a role in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
实验室实验的优点和局限性
One advantage of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is that it has been found to exhibit anti-inflammatory and anti-cancer activities. This makes it a potentially useful compound for the development of new drugs for the treatment of these diseases. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism by which this compound exhibits its pharmacological effects.
未来方向
There are several future directions for the study of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. One direction is to further investigate its mechanism of action. This could involve the use of biochemical and biophysical techniques to study the interaction of this compound with COX-2 and other proteins involved in the inflammatory response and cancer. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases and infectious diseases. Finally, future studies could focus on the development of new analogs of this compound with improved pharmacological properties.
合成方法
The synthesis of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has been described in the literature. The method involves the reaction of 4-methoxyaniline and 3-methylbenzaldehyde with ammonium acetate and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography to yield this compound.
科学研究应用
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
5-(4-methoxyanilino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-4-3-5-13(10-12)17-21-16(11-19)18(23-17)20-14-6-8-15(22-2)9-7-14/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZLTHVPKDTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)
![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)

![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)